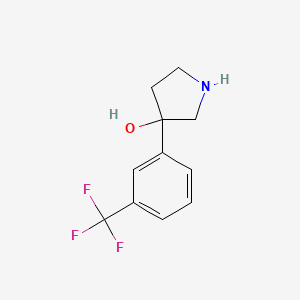
3-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted benzene derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Material Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(trifluoromethyl)phenyl]pyrrolidine: Lacks the hydroxyl group, which may affect its binding properties and biological activity.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interaction with molecular targets.
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine: Substitutes the hydroxyl group with an amine group, potentially changing its pharmacological profile.
Uniqueness
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable scaffold for drug discovery and other applications.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10(16)4-5-15-7-10/h1-3,6,15-16H,4-5,7H2 |
Clave InChI |
FEZHIKGQODPJMI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


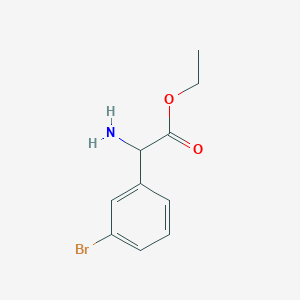



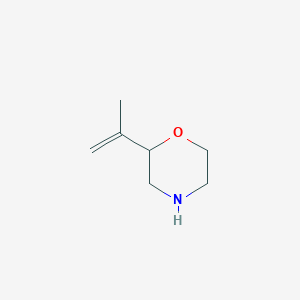
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

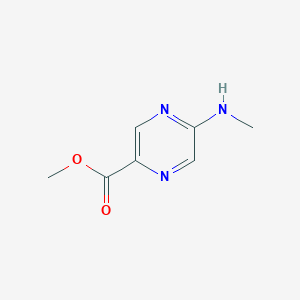



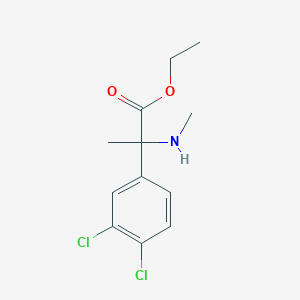
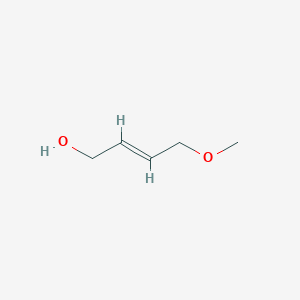
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
